(Z)-7-[(1R,5S,6R,7R)-7-[(3S)-3-hydroxyoctyl]-3-oxo-2,4-dioxabicyclo[3.2.1]octan-6-yl]hept-5-enoic acid
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Overview
Description
AGN 191976 is a small molecule drug developed by Allergan Ltd. It functions as a thromboxane A1 receptor agonist and thromboxane A2 receptor agonist. This compound has been primarily investigated for its potential therapeutic applications in treating eye diseases, particularly glaucoma and elevated intraocular pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AGN 191976 involves multiple steps, typically starting with the preparation of key intermediates. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the core heterocyclic structure, often through cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups necessary for the compound’s biological activity. This can include halogenation, alkylation, or acylation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of AGN 191976 would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
AGN 191976 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the oxidation state of the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: It serves as a model compound for studying thromboxane receptor agonists.
Biology: Research has focused on its effects on cellular signaling pathways and receptor interactions.
Medicine: The primary medical application is in the treatment of glaucoma and elevated intraocular pressure. .
Industry: Potential industrial applications include its use in the development of new therapeutic agents targeting thromboxane receptors.
Mechanism of Action
AGN 191976 exerts its effects by acting as an agonist at thromboxane A1 and A2 receptors. These receptors are involved in various physiological processes, including platelet aggregation and smooth muscle contraction. By activating these receptors, AGN 191976 can modulate intraocular pressure and other related functions .
Comparison with Similar Compounds
Similar Compounds
AGN 192093: A structurally related compound with similar receptor activity but different potency and efficacy profiles.
Uniqueness
AGN 191976 is unique due to its high potency and efficacy in lowering intraocular pressure without causing significant side effects such as miosis. This makes it a promising candidate for the treatment of glaucoma and other eye diseases .
Properties
Molecular Formula |
C21H34O6 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,5S,6R,7R)-7-[(3S)-3-hydroxyoctyl]-3-oxo-2,4-dioxabicyclo[3.2.1]octan-6-yl]hept-5-enoic acid |
InChI |
InChI=1S/C21H34O6/c1-2-3-6-9-15(22)12-13-17-16(10-7-4-5-8-11-20(23)24)18-14-19(17)27-21(25)26-18/h4,7,15-19,22H,2-3,5-6,8-14H2,1H3,(H,23,24)/b7-4-/t15-,16+,17+,18-,19+/m0/s1 |
InChI Key |
CVQLYMOSZQTFDP-NFUXFLSFSA-N |
Isomeric SMILES |
CCCCC[C@@H](CC[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)OC(=O)O2)O |
Canonical SMILES |
CCCCCC(CCC1C2CC(C1CC=CCCCC(=O)O)OC(=O)O2)O |
Origin of Product |
United States |
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